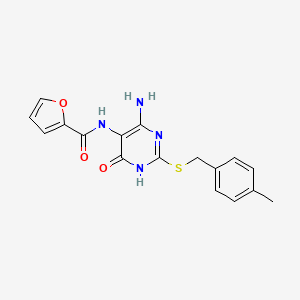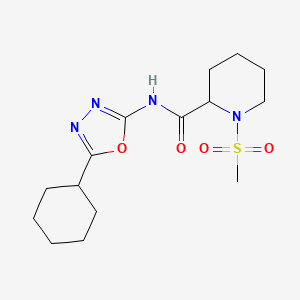
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)oxirane-2-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as a quinazoline derivative and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)oxirane-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and neurodegeneration. It has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)oxirane-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)oxirane-2-carboxamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for the study of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)oxirane-2-carboxamide. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of this compound in more detail, in order to better understand its potential applications in various fields of scientific research. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)oxirane-2-carboxamide involves the reaction of N-methylpiperazine with 4-chloroquinazoline in the presence of a base. The resulting intermediate is then reacted with epichlorohydrin to produce the final product. This method has been optimized for high yield and purity and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)oxirane-2-carboxamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20(17(22)15-10-23-15)12-6-8-21(9-7-12)16-13-4-2-3-5-14(13)18-11-19-16/h2-5,11-12,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVLUYVKLWFTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=CC=CC=C32)C(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2849549.png)
![4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849550.png)
![N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2849551.png)
![1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2849553.png)




![Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B2849561.png)
![Spiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2849562.png)
![1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849564.png)

